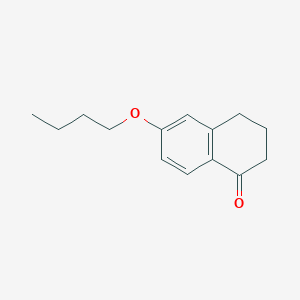
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Butoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 28945-95-1) is a synthetic compound belonging to the naphthalenone class, characterized by its unique chemical structure that includes a butoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. The mechanism likely involves modulation of signaling pathways associated with inflammatory responses.
- Neuroprotective Potential : Similar naphthalenones have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis.
Mechanistic Studies
The biological mechanisms underlying the activity of this compound are not fully elucidated; however, related compounds have demonstrated the ability to interact with various molecular targets:
- Enzyme Inhibition : Some studies indicate that naphthalenones can inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : There is evidence suggesting interaction with neurotransmitter receptors, which could explain potential neuroprotective effects.
Case Studies
- In Vitro Studies : In vitro assays conducted on cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and improved cell viability compared to controls.
- Animal Models : In vivo studies using rodent models have shown promising results regarding the anti-inflammatory effects of this compound. Dosing at various concentrations resulted in decreased levels of inflammatory markers in serum samples.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-butoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHSDISKXGDKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517148 | |
| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28945-95-1 | |
| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















